molecular formula C5H4BrNOS B2749507 1-(4-Bromothiazol-5-yl)ethanone CAS No. 1368248-75-2

1-(4-Bromothiazol-5-yl)ethanone

Cat. No.: B2749507
CAS No.: 1368248-75-2
M. Wt: 206.06
InChI Key: CFQYIIOBFFFTLJ-UHFFFAOYSA-N
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Safety and Hazards

This compound is associated with several hazard statements including H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-(4-Bromothiazol-5-yl)ethanone are not available, it’s worth noting that similar compounds are being explored for their potential in pharmaceutical testing .

Preparation Methods

The synthesis of 1-(4-Bromothiazol-5-yl)ethanone typically involves the bromination of thiazole derivatives. One common method includes the reaction of 4-bromothiazole with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-Bromothiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromothiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYIIOBFFFTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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